1-(2-Chloroethyl)imidazole
Overview
Description
1-(2-Chloroethyl)imidazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(2-Chloroethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound. Imidazole derivatives have been found to interact with a variety of therapeutic targets . .
Mode of Action
Imidazole derivatives are known to bind to their targets and induce changes that can lead to various biological effects . The specific interactions between this compound and its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives have been found to influence various biochemical pathways
Pharmacokinetics
Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of bioactivities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)imidazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes. The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes underscores its potential as a biochemical tool.
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions underline the compound’s potential in influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are essential for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions can provide insights into the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters and binding proteins, influencing its localization or accumulation. These processes are crucial for understanding the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are of particular interest.
Biological Activity
1-(2-Chloroethyl)imidazole is a chemical compound characterized by its unique imidazole ring structure, which includes two nitrogen atoms within a five-membered aromatic ring. Its molecular formula and weight are approximately and 130.58 g/mol, respectively. This compound is notable for its chloroethyl group, which enhances its reactivity and potential biological activity. The imidazole structure is common in many pharmacologically active compounds, suggesting that this compound may interact with various biological targets such as enzymes or receptors.
Antibacterial Properties
Research indicates that this compound exhibits potential antibacterial activity . Its derivatives have shown effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. For example, studies have identified its ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, as well as other Gram-negative and Gram-positive bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Imidazole derivatives are recognized for their ability to induce cytotoxic effects in various cancer cell lines. For instance, research has highlighted that certain imidazole-containing compounds exhibit superior antiproliferative activities compared to standard chemotherapeutics like cisplatin, particularly against cervical and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with biological macromolecules such as proteins and enzymes. It can bind to these targets, potentially altering their activity and influencing cellular processes. Modifications to the chloroethyl group can significantly change the binding affinity and selectivity toward specific targets, which is crucial for understanding its pharmacological potential .
Study on Antibacterial Activity
A study conducted by Foroumadi et al. explored the antibacterial efficacy of various imidazole derivatives against metronidazole-sensitive and resistant strains of H. pylori. The results showed that certain compounds derived from this compound exhibited significant inhibition zones in disk diffusion assays, demonstrating their potential as alternative treatments for resistant bacterial infections .
Anticancer Research
In a comparative study involving imidazole derivatives, researchers evaluated the antiproliferative effects on several cancer cell lines using MTT assays. The findings indicated that specific derivatives of this compound demonstrated enhanced cytotoxicity against Jurkat cells compared to traditional anticancer agents .
Comparison of Biological Activities
Compound | Activity Type | Target Organism/Cell Line | Inhibition Zone (mm) |
---|---|---|---|
This compound | Antibacterial | H. pylori (metronidazole-resistant) | 32 |
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole | Antibacterial | Clinical strains of E. coli | 27 |
Benzimidazole derivative | Anticancer | Jurkat (leukemia) | IC50: 10 µM |
Imidazole derivative | Anticancer | MCF-7 (breast cancer) | IC50: 5 µM |
Structure-Activity Relationship (SAR)
Research has also focused on the structure-activity relationship (SAR) of imidazoles, highlighting how variations in chemical structure influence biological activity:
Modification | Effect on Activity |
---|---|
Chloroethyl Group | Increases reactivity and binding affinity |
Substitution at Position 2 | Alters electronic properties; affects selectivity |
Hydrochloride Form | Enhances solubility; improves pharmacokinetics |
Properties
IUPAC Name |
1-(2-chloroethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYDDUXWFSPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373926 | |
Record name | 1-(2-chloroethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-84-6 | |
Record name | 1-(2-chloroethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.